N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and an N-linked 4-(adamantan-1-yl)phenyl carboxamide moiety. The compound’s synthesis likely involves coupling of a thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative with 4-(adamantan-1-yl)aniline, analogous to methods used for structurally related carboxamides . Its structural confirmation relies on spectral techniques (¹H/¹³C NMR, HRMS) and crystallographic analysis, common for such derivatives .
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-20(19-13-24-22-26(21(19)28)5-6-29-22)25-18-3-1-17(2-4-18)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,13-16H,5-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRROXPSIPDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The target molecule integrates three structural motifs: an adamantane-substituted phenyl group, a thiazolo[3,2-a]pyrimidine core, and a carboxamide linker. Preparation typically follows a modular approach:
- Synthesis of 4-(adamantan-1-yl)aniline.
- Construction of the thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative.
- Amide coupling between the aromatic amine and heterocyclic carboxylic acid.
Key challenges include regioselective cyclization of the thiazolopyrimidine core and efficient introduction of the adamantane group under mild conditions.
Stepwise Preparation Methods
Synthesis of 4-(Adamantan-1-yl)Aniline
Adamantane-containing aromatic amines are prepared via Friedel-Crafts alkylation or nucleophilic substitution. A representative method involves:
- Adamantane Bromination : Adamantane is brominated at the 1-position using HBr/H2O2 in acetic acid, yielding 1-bromoadamantane.
- Buchwald-Hartwig Amination : 1-Bromoadamantane reacts with 4-nitroaniline in the presence of Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C. Subsequent reduction of the nitro group (H2/Pd-C) produces 4-(adamantan-1-yl)aniline.
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | HBr, H2O2, CH3COOH | 25°C | 24 h | 78% |
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3 | 110°C | 12 h | 65% |
| Nitro Reduction | H2 (1 atm), Pd/C (10%) | 25°C | 3 h | 92% |
Synthesis of Thiazolo[3,2-a]Pyrimidine-6-Carboxylic Acid
The heterocyclic core is constructed via a modified Biginelli reaction or cyclocondensation:
Biginelli-Type Cyclization
Ethyl acetoacetate, thiourea, and aromatic aldehydes undergo a three-component reaction under solvent-free conditions with trifluoroacetic acid (TFA, 2 mol%) as a catalyst:
Reaction Setup :
- Ethyl acetoacetate (10 mmol), thiourea (15 mmol), aldehyde (10 mmol), TFA (0.02 mmol) stirred at 50°C.
- After 60 minutes, the product precipitates and is recrystallized from ethanol.
Hydrolysis to Carboxylic Acid :
- The ethyl ester intermediate is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 80°C for 4 h.
- Acidification with HCl yields the free carboxylic acid.
Optimized Parameters :
- Catalyst: TFA (2 mol%) improves yield (82–90%) compared to ZnCl2 (70–75%).
- Solvent-free conditions reduce reaction time from 36 h (refluxing CH3CN) to 1 h.
Alternative Cyclocondensation Route
Unsubstituted 2-thiouracil reacts with chloroethynylphosphonates in DMF at 100°C, followed by oxidation with KMnO4 to introduce the carboxylic acid group:
Key Steps :
- Cyclization of 2-thiouracil with chloroethynylphosphonate (2 equiv) in DMF (100°C, 8 h).
- Oxidation of the methyl group to carboxylic acid using KMnO4/H2SO4.
Amide Bond Formation
The final step couples 4-(adamantan-1-yl)aniline with thiazolo[3,2-a]pyrimidine-6-carboxylic acid via acyl chloride intermediacy:
Acyl Chloride Preparation :
- Carboxylic acid (5 mmol) reacts with oxalyl chloride (6 mmol) and catalytic DMF in CH2Cl2 at 0°C.
Schotten-Baumann Reaction :
- Acyl chloride is added to a solution of 4-(adamantan-1-yl)aniline (5 mmol) and Et3N (10 mmol) in CH2Cl2.
- Stirred at 25°C for 2 h, yielding the carboxamide after column chromatography.
Reaction Metrics :
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines cyclization and amidation in a single pot:
- Ethyl acetoacetate, 4-(adamantan-1-yl)benzaldehyde, and thiourea undergo Biginelli cyclization (TFA, 50°C, 1 h).
- In situ hydrolysis with NaOH and subsequent amidation via EDCl/HOBt coupling.
Advantages :
Solid-Phase Synthesis
Immobilized thiourea derivatives on Wang resin enable automated synthesis:
- Resin-bound thiourea reacts with ethyl acetoacetate and aldehyde under microwave irradiation (100°C, 20 min).
- Cleavage with TFA/H2O liberates the carboxylic acid, followed by on-resin amidation.
Efficiency :
Optimization of Reaction Conditions
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies focusing on its anticancer properties.
Case Study: Antitumor Efficacy
- In a study evaluating thiazole derivatives for anticancer activity, compounds similar to N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide were synthesized and tested against multiple cancer cell lines such as A375 (melanoma), C32 (cutaneous melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 10 µM to 30 µM, suggesting a strong potential for therapeutic use in oncology .
Mechanism of Action
- The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of specific functional groups, such as halogens or methoxy groups on the phenyl ring, has been linked to increased potency against tumor cells .
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective potential of this compound.
Case Study: Neurodegenerative Disease Treatment
- Research into related adamantane derivatives has suggested their efficacy in treating neurodegenerative diseases like Alzheimer's. For instance, compounds derived from adamantane structures have been shown to inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease . The structural similarities suggest that N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may also exhibit similar neuroprotective properties.
Antimicrobial Activity
The compound's thiazole moiety has been recognized for its antimicrobial properties.
Case Study: Antimicrobial Screening
- A variety of thiazole derivatives have been synthesized and tested against bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds with similar structures to N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 25 µg/mL . This suggests potential applications for this compound in treating bacterial infections.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.
| Functional Group | Effect on Activity | Remarks |
|---|---|---|
| Methoxy group | Increases potency | Enhances lipophilicity and cellular uptake |
| Halogens | Varies by substitution | Can improve binding affinity to target proteins |
| Adamantane moiety | Provides structural stability | Contributes to unique pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Thiazolo[3,2-a]pyrimidine Derivatives
Core Heterocyclic Variations
- Thiazolo[3,2-a]pyrimidine vs. Pyrazolo[4,3-b]pyridine : The target compound’s thiazolo[3,2-a]pyrimidine core differs from pyrazolo[4,3-b]pyridine derivatives (e.g., ) in ring fusion and electronic properties. Thiazolo[3,2-a]pyrimidines exhibit planar puckering conducive to π-π stacking in biological targets, as observed in crystallographic studies , whereas pyrazolo[4,3-b]pyridines may adopt distinct conformations due to nitrogen positioning .
- Thiadiazole-Thioacetamide Hybrids: MGH-CP28 () replaces the thiazolo[3,2-a]pyrimidine with a thiadiazole ring, demonstrating that adamantane-linked heterocycles can diversify into non-fused systems for specific inhibition (e.g., TEAD-YAP pathway blockade) .
Substituent Effects
- Adamantane vs. Aryl Groups : The adamantane moiety in the target compound enhances steric bulk and lipophilicity compared to simpler aryl groups (e.g., phenyl in ). This modification may improve membrane permeability but reduce aqueous solubility, a trade-off critical for drug design .
- Carboxamide vs. Ester Functionality: Replacing the ethyl ester () with a carboxamide (target compound) alters hydrogen-bonding capacity and metabolic stability.
Pharmacological Implications
- While direct activity data for the target compound are unavailable, structurally related adamantane derivatives (e.g., MGH-CP28) show promise in cancer therapeutics via Hippo pathway inhibition . The thiazolo[3,2-a]pyrimidine scaffold itself is associated with antimicrobial and anti-inflammatory properties in analogs .
Research Findings and Data
Table 2: Comparative Spectral and Physicochemical Data
Biological Activity
N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives. For example, the initial step may include the formation of an adamantane-derived amine followed by cyclization with thiazole and pyrimidine components. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial strains. For instance, one study reported MIC values ranging from 0.22 to 0.25 μg/mL for related compounds against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole-containing compounds have been shown to exhibit cytotoxic effects against several cancer cell lines. For example, compounds structurally related to N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated IC50 values below 10 μM against colon carcinoma HCT-116 cells . The presence of specific substituents on the phenyl ring appears to enhance activity by promoting hydrophobic interactions with target proteins.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
- Biofilm Disruption : The ability to inhibit biofilm formation further enhances their antimicrobial efficacy .
Case Studies
Several studies have highlighted the promising biological activities of thiazolo[3,2-a]pyrimidines:
- Study 1 : A series of thiazolo[3,2-a]pyrimidine derivatives were tested against a panel of bacterial pathogens. Results indicated strong antibacterial activity with low MIC values for selected compounds .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
- Study 2 : Evaluation of anticancer properties showed that certain derivatives exhibited IC50 values under 10 μM against various cancer cell lines including HCT-116 and T47D .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 24b | 6.2 | HCT-116 |
| 47f | 27.3 | T47D |
Q & A
Q. What established synthetic methodologies are available for preparing N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Answer: The compound can be synthesized via a multi-step approach:
Core Formation : Condensation of thiazolo[3,2-a]pyrimidine precursors with adamantane-containing aryl amines. For example, coupling 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with 4-(adamantan-1-yl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF or THF under reflux .
Purification : Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent). Isolate the product via recrystallization (ethanol/water) or column chromatography .
Validation : Confirm purity using HPLC (>95%) and structural integrity via NMR and HRMS .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- Single-Crystal X-ray Diffraction : Resolve 3D conformation and confirm stereochemistry. Use SHELXL for refinement; analyze puckering of the thiazolo-pyrimidine ring and dihedral angles between aromatic systems .
- Spectroscopic Methods :
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Answer:
-
Parameter Screening : Use Design of Experiments (DoE) to test variables:
Variable Range Tested Optimal Condition Solvent DMF, THF, DCM DMF (polar aprotic) Temperature 25°C (rt) to 80°C 60–80°C (reflux) Coupling Agent EDC, DCC, CDI EDC/HOBt (yield >70%) -
Byproduct Mitigation : Add molecular sieves to absorb water, reducing side reactions .
-
Scale-Up : Transition from batch to flow chemistry for reproducible large-scale synthesis .
Q. How should researchers address discrepancies in biological activity data across studies?
Answer:
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in kinase inhibition?
Answer:
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Answer:
- Data Collection : Grow single crystals via slow evaporation (ethyl acetate/ethanol, 3:2). Collect high-resolution (<1.0 Å) data using synchrotron radiation .
- Refinement : Use SHELXL to model disorder (e.g., adamantyl group rotational freedom) and assign anisotropic displacement parameters .
- Conformational Analysis : Compare torsion angles (e.g., C5–N1–C6–C7) with DFT-optimized structures to validate experimental geometry .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?
Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate Clint (intrinsic clearance) .
- Membrane Permeability : Use Caco-2 monolayers; measure P (apical-to-basal) to predict oral absorption .
- Plasma Protein Binding : Apply ultracentrifugation or equilibrium dialysis; correlate free fraction with efficacy in cell-based assays .
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?
Answer:
- Genetic Knockdown : Use siRNA/shRNA to silence the target kinase (e.g., Abl) and assess rescue of phenotype .
- Proteome Profiling : Perform thermal shift assays (CETSA) to confirm target engagement in live cells .
- Negative Controls : Test inactive enantiomers or adamantyl-free analogs to rule out nonspecific effects .
Q. Tables for Data Reference
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Solvent | Coupling Agent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | EDC/HOBt | 80 | 78 | 98.5 |
| THF | DCC | 60 | 52 | 95.2 |
| DCM | CDI | 25 | 35 | 89.7 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Unit Cell (Å) | a=10.21, b=15.43, c=18.92 |
| Dihedral Angle (Pyrimidine-Adamantyl) | 81.2° |
| R-Factor (%) | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
